molecular formula C13H9BrN2O2S B3028253 1-(Benzenesulfonyl)-3-bromo-1H-indazole CAS No. 1788041-55-3

1-(Benzenesulfonyl)-3-bromo-1H-indazole

Cat. No.: B3028253
CAS No.: 1788041-55-3
M. Wt: 337.19
InChI Key: AEZFAIBJHYTTEW-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-bromo-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a benzenesulfonyl group and a bromine atom attached to the indazole core

Mechanism of Action

Target of Action

It’s known that benzenesulfonyl derivatives have been investigated for their interactions with various bacterial targets

Mode of Action

Sulfonyl compounds, such as sulfonamides, act as competitive inhibitors of enzymes, blocking the normal substrate from binding

Biochemical Pathways

Sulfonamides, which are structurally similar, are known to interfere with the folic acid metabolism cycle in bacteria . This suggests that 1-(Benzenesulfonyl)-3-bromo-1H-indazole might also affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

The adme properties of similar sulfonyl compounds suggest that it would be rapidly absorbed and widely distributed throughout the body The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

Based on the known effects of similar compounds, it could potentially inhibit the growth of bacteria by interfering with essential biochemical pathways

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells. For instance, the compound’s reactivity with compounds containing reactive N-H and O-H bonds suggests that it might be less effective in environments where such compounds are abundant

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-3-bromo-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-1H-indazole, which can be obtained through the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

    Sulfonylation: The 3-bromo-1H-indazole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-3-bromo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, the reaction with an amine in the presence of a palladium catalyst can yield the corresponding amine derivative.

    Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzenesulfonyl)-3-bromo-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its derivatives have shown promising activity as enzyme inhibitors and receptor modulators.

    Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

    Chemical Biology: It is employed in the design of chemical probes for studying biological processes, such as protein-protein interactions and enzyme activity.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-3-bromo-1H-indazole can be compared with other similar compounds, such as:

    1-(Benzenesulfonyl)-1H-indazole:

    3-Bromo-1H-indazole: Lacks the benzenesulfonyl group, which influences its solubility and biological activity.

    1-(Benzenesulfonyl)-3-chloro-1H-indazole: Contains a chlorine atom instead of bromine, which can lead to different reactivity and selectivity in chemical reactions.

The uniqueness of this compound lies in its combination of the benzenesulfonyl group and the bromine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-13-11-8-4-5-9-12(11)16(15-13)19(17,18)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZFAIBJHYTTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277230
Record name 1H-Indazole, 3-bromo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-55-3
Record name 1H-Indazole, 3-bromo-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-bromo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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